Cas no 887467-38-1 (8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887467-38-1 structure
Product name:8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887467-38-1
MF:C18H16BrN5O2
MW:414.255942344666
CID:6603090
PubChem ID:16616269

8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-(4-bromophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
    • SR-01000021694-1
    • UPCMLD0ENAT5822254:001
    • AKOS001391832
    • Z237736674
    • SR-01000021694
    • 887467-38-1
    • F2542-0518
    • 3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Inchi: 1S/C18H16BrN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h4-8,10H,1,9H2,2-3H3
    • InChI Key: KGSNBDDHJUJLDB-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])N1C(C([H])([H])[H])=C([H])N2C1=NC1=C2C(N(C([H])([H])C([H])=C([H])[H])C(N1C([H])([H])[H])=O)=O

Computed Properties

  • Exact Mass: 413.04874g/mol
  • Monoisotopic Mass: 413.04874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 62.8Ų

8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-0518-30mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2542-0518-10mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2542-0518-20mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2542-0518-50mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2542-0518-15mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2542-0518-100mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2542-0518-5mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2542-0518-3mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2542-0518-20μmol
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2542-0518-2mg
8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-38-1 90%+
2mg
$59.0 2023-05-16

Additional information on 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Overview of 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-38-1)

The compound 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-38-1) is a structurally unique purine derivative with significant potential in pharmaceutical and biochemical research. Its molecular framework combines a purine core with a 4-bromophenyl substituent, an allyl group, and two methyl groups, making it a versatile candidate for drug discovery and medicinal chemistry applications. Researchers are increasingly interested in this compound due to its potential role in modulating enzyme activity and receptor binding, particularly in the context of neurodegenerative diseases and cancer therapeutics.

In recent years, the scientific community has focused on imidazo-purine derivatives like 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione for their ability to interact with adenosine receptors and kinase pathways. These interactions are critical in addressing conditions such as inflammation, metabolic disorders, and autoimmune diseases. The presence of the bromophenyl moiety enhances the compound's binding affinity, while the allyl group provides synthetic flexibility for further derivatization. This makes CAS No. 887467-38-1 a valuable scaffold for designing novel small-molecule inhibitors and therapeutic agents.

From a synthetic chemistry perspective, 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione exemplifies the growing trend toward fragment-based drug design. Its modular structure allows for efficient structure-activity relationship (SAR) studies, enabling researchers to optimize pharmacokinetic properties such as bioavailability and metabolic stability. The compound's logP and hydrogen bonding capacity further contribute to its drug-likeness, aligning with the Lipinski's Rule of Five—a key consideration in modern pharmaceutical development.

The rising demand for targeted therapies has spurred interest in CAS No. 887467-38-1, particularly in the context of precision medicine. Its potential applications in epigenetics and signal transduction are being explored, with preliminary studies suggesting activity against protein kinases involved in cell proliferation. Additionally, the compound's electrophilic properties due to the bromine atom make it a candidate for covalent inhibitor development—a hot topic in drug discovery circles.

Environmental and green chemistry considerations are also relevant when discussing 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione. Researchers are investigating solvent-free synthesis methods and catalytic processes to produce this compound sustainably. The allyl group offers opportunities for click chemistry applications, reducing waste and improving atom economy—a priority in industrial-scale production.

In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are employed to characterize CAS No. 887467-38-1 with high precision. The compound's chromatographic behavior and spectral fingerprints are well-documented, facilitating quality control in research laboratories and pharmaceutical manufacturing. These attributes address common search queries about compound purity verification and analytical method development.

Looking ahead, 8-(4-bromophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a convergence of multiple scientific disciplines. Its study contributes to broader discussions about molecular docking, cheminformatics, and AI-assisted drug design—topics frequently searched in academic and industrial databases. As research progresses, this compound may unlock new avenues for treating complex diseases while adhering to sustainable chemistry principles.

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